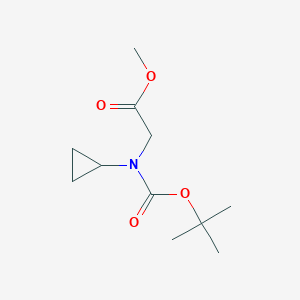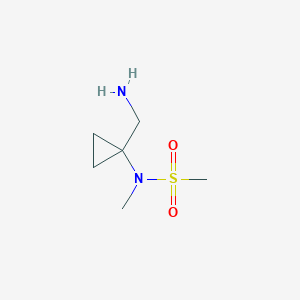![molecular formula C7H2BrCl2N3 B15279843 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C7H2BrCl2N3 It is characterized by a pyridopyrazine core substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine typically involves the condensation of appropriate precursors. One common method includes the reaction of 2,3-dichloropyridine with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrazines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
- 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Quinoxalines and other pyridopyrazine derivatives
Uniqueness: 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C7H2BrCl2N3 |
|---|---|
Molecular Weight |
278.92 g/mol |
IUPAC Name |
7-bromo-2,3-dichloropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-5-1-3-4(2-11-5)13-7(10)6(9)12-3/h1-2H |
InChI Key |
HFXPBILWADPDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)





